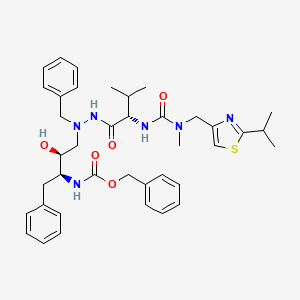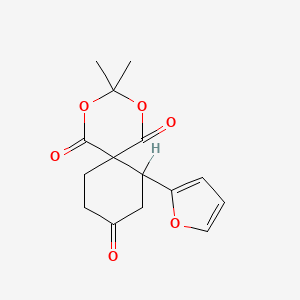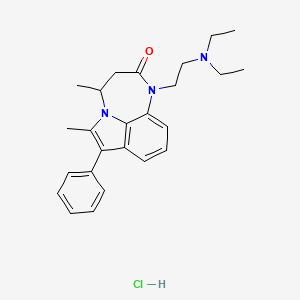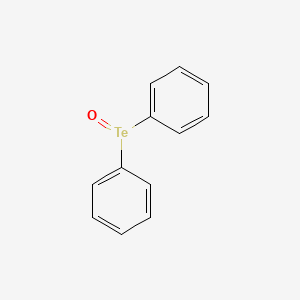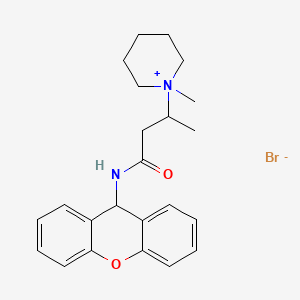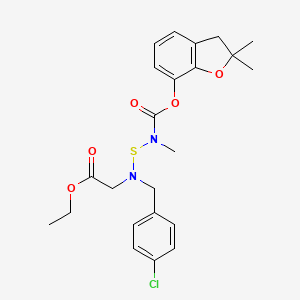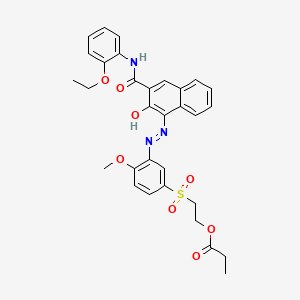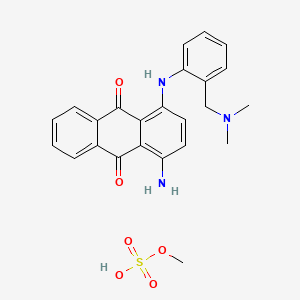
Einecs 286-661-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 286-661-8, also known as phosphoric acid, reaction products with diethanolamine and ethanolamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of phosphoric acid, reaction products with diethanolamine and ethanolamine, involves the reaction of phosphoric acid with diethanolamine and ethanolamine. The reaction typically occurs under controlled conditions to ensure the desired product formation. Industrial production methods may vary, but they generally involve the careful mixing of the reactants in specific ratios, followed by heating and stirring to facilitate the reaction. The resulting product is then purified and characterized to ensure its quality and consistency.
Analyse Des Réactions Chimiques
Phosphoric acid, reaction products with diethanolamine and ethanolamine, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Phosphoric acid, reaction products with diethanolamine and ethanolamine, has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies, particularly in the investigation of cellular processes and biochemical pathways.
Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and surfactants.
Mécanisme D'action
The mechanism of action of phosphoric acid, reaction products with diethanolamine and ethanolamine, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Phosphoric acid, reaction products with diethanolamine and ethanolamine, can be compared with other similar compounds, such as:
Phosphoric acid, reaction products with diethanolamine and triethanolamine: This compound has a similar structure but includes triethanolamine instead of ethanolamine.
Phosphoric acid, reaction products with diethanolamine: This compound lacks the ethanolamine component, making it slightly different in terms of its chemical properties and applications. The uniqueness of phosphoric acid, reaction products with diethanolamine and ethanolamine, lies in its specific combination of reactants, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
85305-24-4 |
|---|---|
Formule moléculaire |
C24H25N3O6S |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
1-amino-4-[2-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;methyl hydrogen sulfate |
InChI |
InChI=1S/C23H21N3O2.CH4O4S/c1-26(2)13-14-7-3-6-10-18(14)25-19-12-11-17(24)20-21(19)23(28)16-9-5-4-8-15(16)22(20)27;1-5-6(2,3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
XZDUIYPMMINGKG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


